molecular formula C21H20N2O3 B1423390 N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 377061-64-8

N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No. B1423390
M. Wt: 348.4 g/mol
InChI Key: DHTWTPYFEAWZTN-UHFFFAOYSA-N
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Description

“N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide” is a chemical compound with the linear formula C21H20N2O3 . It has a molecular weight of 348.405 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula C21H20N2O3 . Further structural analysis would require more specific data or computational chemistry techniques which are not available in the current context.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 348.405 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Techniques : An important area of research is the synthesis of various derivatives of this compound. Studies have explored the synthesis of similar compounds like 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides and have found that bromination can substantially increase diuretic activity compared to non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).

Biological Activities and Potential Applications

  • Diuretic Effects : A significant body of research has focused on the diuretic effects of this compound and its derivatives. Studies have found that derivatives like pyrido[3,2,1-ij]quinoline-6-carboxanilides exhibit a significant diuretic effect, which in some cases exceeds that of hydrochlorothiazide (Ukrainets et al., 2018).
  • Antibacterial and Antitubercular Properties : This compound and its analogs have been researched for their potential antibacterial and antitubercular activities. For instance, certain 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid N-R-amides have shown promising results in antitubercular activity studies (Ukrainets, Tkach, & Grinevich, 2008).

Chemical Properties and Molecular Analysis

  • Structural Analysis and Chemical Behavior : Research has also delved into the chemical behavior and structural features of similar compounds. For example, the polymorphic modifications of a related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been analyzed to understand differences in molecular interaction energies and crystal packing (Shishkina et al., 2018).

Future Directions

The future directions of research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activity. Given the interest in similar compounds as protein kinase inhibitors , this compound could also be studied in this context.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-12-6-3-10-16(13(12)2)22-20(25)17-19(24)15-9-4-7-14-8-5-11-23(18(14)15)21(17)26/h3-4,6-7,9-10,24H,5,8,11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTWTPYFEAWZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Reactant of Route 3
N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Reactant of Route 4
N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

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